7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7,7-dimethyl-8,9-dihydro-6H-benzo[7]annulen-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(2)8-7-10-5-3-4-6-11(10)12(14)9-13/h3-6H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIJOJBBDLPUBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with a suitable aromatic compound, followed by cyclization and reduction steps. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation, high-pressure reactors, and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the aliphatic side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds similar to 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one exhibit promising anticancer activity. The structural features of this compound allow it to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its potential to mitigate oxidative stress and inflammation in neuronal cells. Such properties are crucial in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .
Materials Science
Polymer Chemistry
In materials science, 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve their resistance to heat and chemical degradation, making them suitable for high-performance applications in aerospace and automotive industries .
Nanotechnology Applications
The compound's unique structure allows it to be used as a building block in nanotechnology. It can serve as a precursor for creating nanoscale materials with specific electronic and optical properties. These materials have potential applications in sensors and electronic devices due to their tunable characteristics .
Organic Synthesis
Synthetic Intermediates
In organic synthesis, 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is valued as an intermediate in the production of various organic compounds. Its reactivity can be harnessed to form complex molecules through various reactions such as cycloadditions and functional group transformations. This versatility makes it a valuable tool for synthetic chemists looking to develop new compounds with specific functionalities .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell growth in vitro using derivatives of the compound. |
| Study B | Neuroprotection | Showed reduced oxidative stress markers in neuronal cells treated with the compound in animal models. |
| Study C | Polymer Development | Developed a new polymer composite that exhibited improved thermal stability when incorporating the compound. |
| Study D | Nanomaterials | Created nanoscale devices that showed enhanced sensitivity due to the unique electronic properties imparted by the compound. |
Mechanism of Action
The mechanism of action of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one with related derivatives:
Biological Activity
7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a polycyclic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article focuses on its biological activity, particularly its anti-cancer properties and other pharmacological effects.
- Molecular Formula : CHO
- Molecular Weight : 190.28 g/mol
- CAS Number : 53755-66-1
Biological Activity Overview
Research indicates that 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one exhibits significant biological activity, particularly in the context of cancer treatment. Its structural characteristics allow it to interact with various biological targets.
Anti-Cancer Activity
Several studies have explored the anti-cancer potential of this compound:
- Mechanism of Action :
- In Vitro Studies :
- Selectivity :
Case Study 1: Breast Cancer Cell Lines
In a controlled laboratory setting, 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one was tested against several breast cancer cell lines. The results indicated significant inhibition of cell proliferation:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| ZR-75-1 | 12 | Mitochondrial membrane disruption |
| SK-BR-3 | 18 | Cell cycle arrest |
Case Study 2: Anti-inflammatory Effects
In addition to its anti-cancer properties, this compound has been evaluated for anti-inflammatory effects. In vitro assays demonstrated that it inhibited the production of pro-inflammatory cytokines in activated macrophages.
Pharmacological Profile
The pharmacological profile of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one includes:
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Q & A
Q. What are the established synthetic routes to prepare 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one?
The core structure is typically synthesized via cyclization of substituted ketones or through annulation reactions. For example, derivatives of benzosuberone (a related scaffold) are prepared by alkylation or condensation of cyclic ketones with amines, followed by cyclization under acidic or thermal conditions. Key intermediates like 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one can be functionalized with methyl groups via Grignard or Friedel-Crafts alkylation . Characterization of intermediates using and NMR is critical to confirm regioselectivity and purity .
Q. How can researchers confirm the structural integrity of this compound and its derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method. For example, NMR of 6-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one shows distinct signals at δ 7.66 ppm (aromatic proton) and δ 1.38 ppm (methyl groups), while NMR confirms carbonyl (δ 202.4 ppm) and cyclic carbon environments . Infrared (IR) spectroscopy identifies functional groups like ketones (ν ~1635 cm) and hydroxyls (ν ~3420 cm) . Mass spectrometry further validates molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Mast cell stabilization assays are commonly used. In studies of benzosuberone derivatives, compound efficacy is tested via inhibition of histamine release from rat peritoneal mast cells activated by IgE/antigen complexes. Activity is quantified using ELISA or fluorometric assays, with IC values calculated for comparison . Positive controls (e.g., disodium cromoglycate) and dose-response curves are essential to validate results .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve yields of benzosuberone derivatives?
Microwave irradiation enhances reaction kinetics and reduces side products. For example, Smiles rearrangement of 6-[(dimethylamino)methylene]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one under microwave conditions (100–120°C, 20–30 min) achieves yields of 75–85%, compared to 50–60% via conventional heating . Reaction optimization should include solvent selection (e.g., acetic acid for polar intermediates) and temperature gradients to prevent decomposition .
Q. What catalytic strategies enable asymmetric functionalization of the benzosuberone scaffold?
Rhodium or manganese catalysts facilitate enantioselective modifications. For instance, rhodium-catalyzed geminal oxytrifluoromethylation of diazocarbonyl compounds introduces trifluoromethyl groups at the α-position of the ketone, yielding derivatives like 6-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one with >80% enantiomeric excess (ee) . Computational modeling (DFT) can predict transition states to guide catalyst design .
Q. How can researchers introduce functional groups (e.g., trifluoromethyl, alkenes) to modulate bioactivity?
Electrophilic substitution or transition metal-catalyzed cross-coupling is effective. For example:
- Trifluoromethylation : Use Togni’s reagent (CF source) with Cu(I) catalysts under inert atmospheres .
- Alkenylation : Manganese(I)-catalyzed α-alkenylation with primary alcohols generates derivatives like (E)-6-benzylidene-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, confirmed by NMR coupling constants (J = 16 Hz for trans-alkenes) .
Q. How are structure-activity relationships (SAR) analyzed for mast cell-stabilizing derivatives?
SAR studies compare substituent effects on bioactivity. Tertiary amines (e.g., cyclohexenylamino derivatives) exhibit enhanced mast cell stabilization due to increased lipophilicity and hydrogen bonding with membrane proteins. In vitro-to-in vivo correlation requires testing in murine anaphylaxis models, with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .
Q. What computational tools predict reactivity and regioselectivity in benzosuberone derivatives?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, DFT analysis of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one derivatives reveals preferential reactivity at the α-carbonyl position, guiding synthetic planning .
Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies?
Discrepancies may arise from metabolic instability or off-target effects. Mitigation strategies include:
- Prodrug design : Esterification of hydroxyl groups (e.g., 6-acetoxy derivatives) to enhance bioavailability .
- Metabolic profiling : LC-MS/MS analysis of plasma and liver microsomes to identify degradation pathways .
- Dose recalibration : Adjust in vivo doses based on hepatic extraction ratios observed in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
